

An In-depth Technical Guide to 4-(Dipropylcarbamoyl)phenylboronic Acid

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Compound of Interest

4-

Compound Name: (Dipropylcarbamoyl)phenylboronic acid

Cat. No.: B1452273

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This guide provides a comprehensive technical overview of **4-(Dipropylcarbamoyl)phenylboronic acid**, a versatile reagent with significant applications in pharmaceutical development and organic synthesis. Designed for researchers, chemists, and drug development professionals, this document details the compound's fundamental properties, synthesis, and key applications, supported by actionable protocols and safety information.

Section 1: Core Compound Identification and Physicochemical Properties

4-(Dipropylcarbamoyl)phenylboronic acid is an organoboron compound characterized by a phenylboronic acid moiety substituted with a dipropylcarbamoyl group. This structure imparts specific reactivity and solubility properties that are highly valuable in synthetic chemistry.

Compound Identity

A precise understanding of a compound's identity is foundational to its successful application. The key identifiers for this reagent are summarized below.

Identifier	Value	Source
Chemical Name	4-(Dipropylcarbamoyl)phenylboronic acid	[1]
Synonyms	4-(N,N-Dipropylaminocarbonyl)phenyl boronic acid	[1] [2]
CAS Number	850568-32-0	[1] [3]
Molecular Formula	C13H20BNO3	[1] [3]
Molecular Weight	249.11 g/mol	[1]

Physicochemical Data

The physical properties of a reagent dictate its handling, storage, and appropriate use in experimental setups.

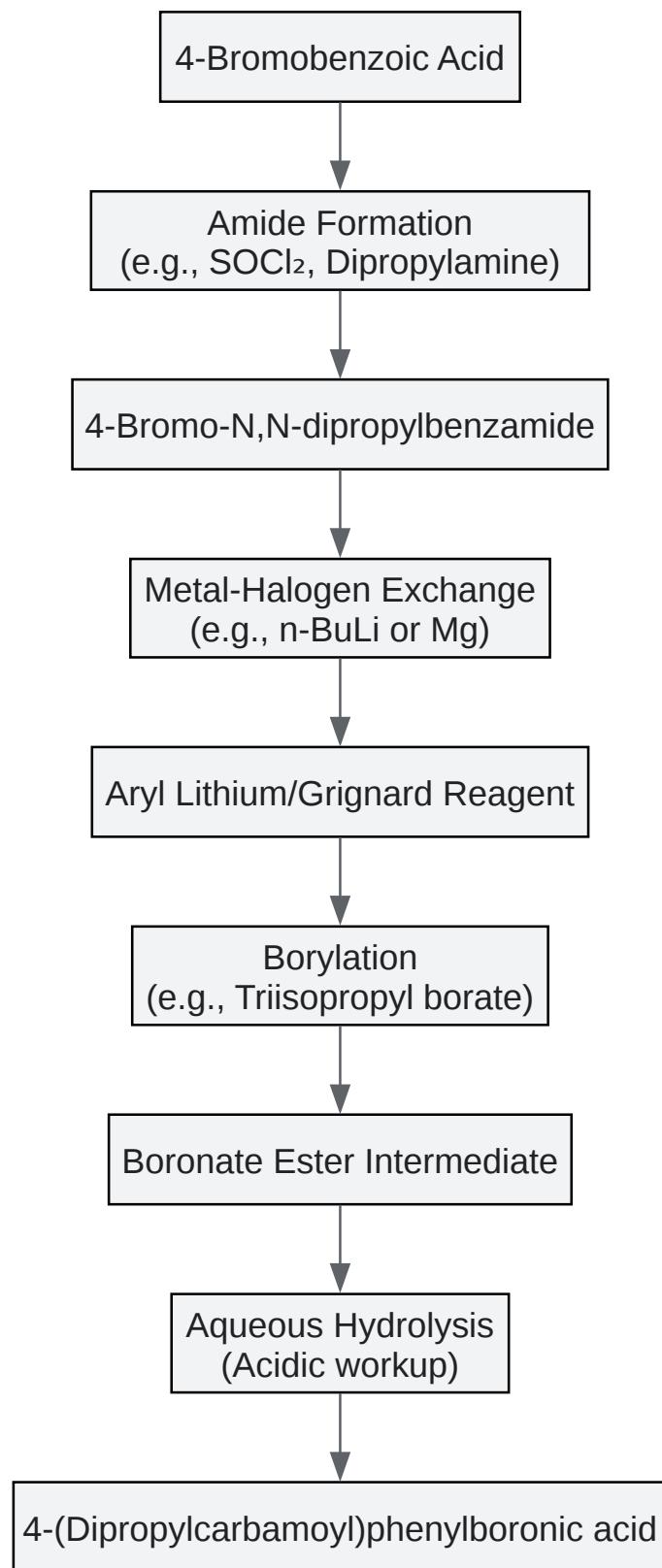
Property	Value	Source
Appearance	Off-white solid	[1] [2]
Melting Point	120-124 °C	[1] [2]
Storage Temperature	2-8 °C	[1] [2]

Section 2: Synthesis and Characterization

While commercially available, understanding the synthesis of **4-(Dipropylcarbamoyl)phenylboronic acid** provides insight into potential impurities and informs its use. A common synthetic route involves a multi-step process starting from 4-bromobenzoic acid.

Generalized Synthesis Pathway

The synthesis logically proceeds by first forming the amide, followed by a metal-halogen exchange and subsequent borylation.

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Caption: Generalized synthesis of **4-(Dipropylcarbamoyl)phenylboronic acid**.

Causality of Experimental Choices:

- Amide Formation First: The carboxylic acid is first converted to an amide. This is critical because the acidic proton of the carboxyl group is incompatible with the highly basic organolithium or Grignard reagents required for the subsequent borylation step.
- Metal-Halogen Exchange: The bromine atom on the aromatic ring is replaced with a more reactive metal (like lithium or magnesium), creating a potent nucleophile.
- Borylation and Hydrolysis: This nucleophilic arylmetal species attacks the electrophilic boron atom of a trialkyl borate. The resulting boronate ester is then hydrolyzed under aqueous conditions to yield the final boronic acid.^[4]

Section 3: Key Applications in Research and Drug Development

Phenylboronic acids are cornerstone reagents in modern organic chemistry, primarily due to their role in the Suzuki-Miyaura cross-coupling reaction.^{[5][6]} The unique substitution on **4-(Dipropylcarbamoyl)phenylboronic acid** makes it a valuable building block for introducing a functionalized phenyl group into complex molecules.

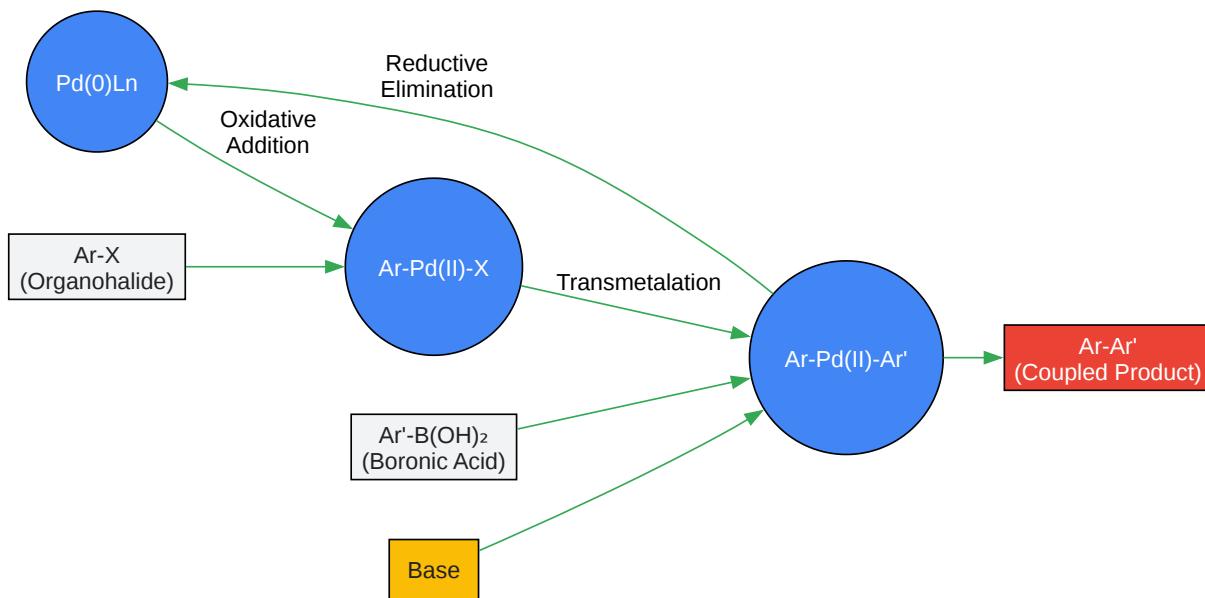
Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms carbon-carbon bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.^{[5][7]} This reaction is a mainstay in the pharmaceutical industry for synthesizing biaryl and poly-aryl structures, which are common motifs in drug candidates.^[5]

Mechanism Overview: The catalytic cycle involves three key steps:

- Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the organohalide.
- Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide.

- Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Boronic Acids in Biomedical Applications

Beyond cross-coupling, the boronic acid moiety itself has intrinsic properties that are leveraged in drug development and diagnostics. Phenylboronic acids can form reversible covalent bonds with 1,2- and 1,3-diols, a class of molecules that includes sugars and glycoproteins.^{[6][8][9]}

This interaction is the basis for:

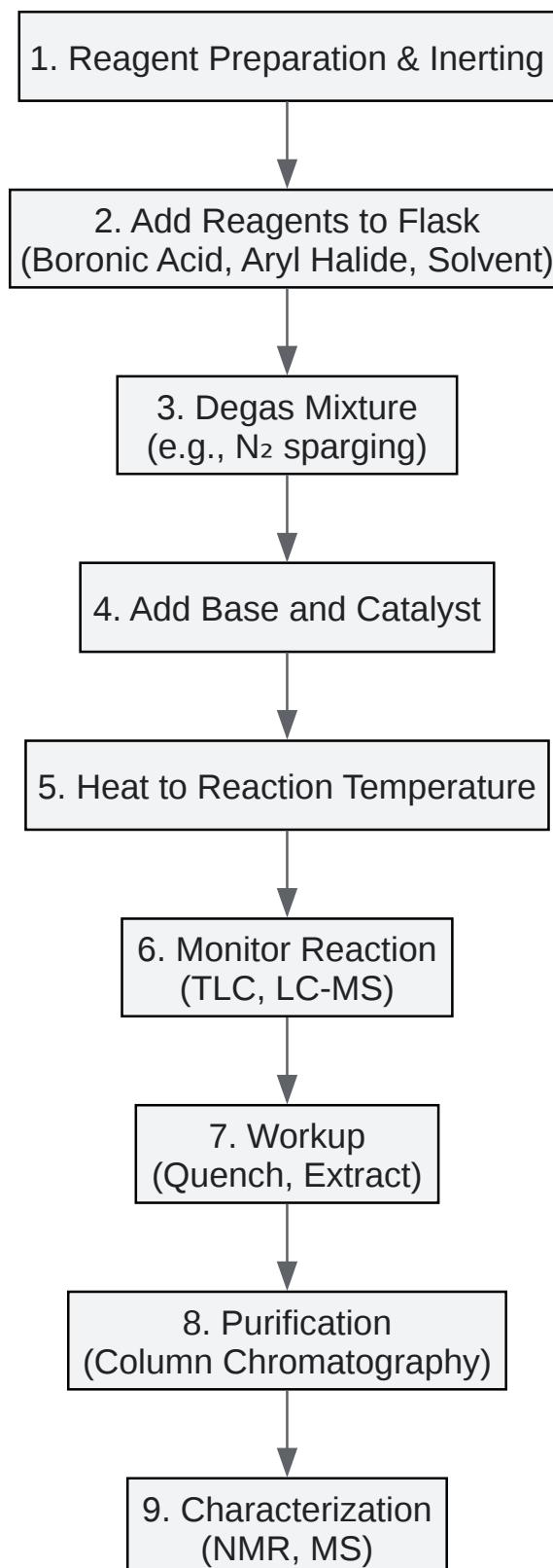
- Glucose Sensing: Developing sensors for monitoring glucose levels in diabetic patients.^{[6][10]}

- Drug Delivery: Creating stimuli-responsive drug delivery systems where drug release is triggered by changes in glucose concentration or pH.[11][12]
- Tumor Targeting: Targeting cancer cells, which often overexpress sialic acid-containing glycoproteins on their surface.[8][9]

Section 4: Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a representative, self-validating protocol for using **4-(Dipropylcarbamoyl)phenylboronic acid** in a Suzuki-Miyaura coupling reaction.

Workflow Overview



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Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Methodology

Objective: To couple **4-(Dipropylcarbamoyl)phenylboronic acid** with 4-bromoanisole.

Materials:

- **4-(Dipropylcarbamoyl)phenylboronic acid** (1.0 eq)
- 4-Bromoanisole (1.1 eq)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$), 0.02 eq
- Tricyclohexylphosphine (PCy_3), 0.04 eq
- Potassium phosphate (K_3PO_4), 2.0 eq
- Toluene and Water (e.g., 10:1 v/v)
- Round-bottom flask, condenser, magnetic stirrer, nitrogen line

Procedure:

- Vessel Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (nitrogen or argon).
- Reagent Addition: To the reaction flask, add **4-(Dipropylcarbamoyl)phenylboronic acid**, 4-bromoanisole, and the solvent (toluene/water mixture).
- Inerting: Bubble nitrogen through the stirred solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.
- Catalyst and Base Addition: Under a positive pressure of nitrogen, add the base (K_3PO_4), the palladium catalyst ($\text{Pd}(\text{OAc})_2$), and the phosphine ligand (PCy_3). The steric bulk and electron-donating nature of PCy_3 is often effective for activating aryl chlorides and bromides.
[7]
- Reaction: Heat the mixture to 80-100 °C with vigorous stirring. The reaction is typically complete within 2-12 hours.

- Monitoring: Track the disappearance of the starting materials using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
- Purification: Concentrate the solution under reduced pressure and purify the crude product via flash column chromatography on silica gel.
- Validation: Confirm the structure and purity of the final product using ^1H NMR, ^{13}C NMR, and mass spectrometry.

Section 5: Safety, Handling, and Storage

Proper handling is essential for laboratory safety and maintaining the integrity of the reagent.

- Hazard Identification: **4-(Dipropylcarbamoyl)phenylboronic acid** is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).^[1]
- Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.^[13] Work in a well-ventilated area or a chemical fume hood.^[14]
- Handling: Avoid breathing dust.^[13] Wash hands thoroughly after handling.^[14]
- Storage: Store in a tightly sealed container in a cool, dry place.^[2] Recommended storage is at 2-8 °C.^{[1][2]} The compound should be protected from moisture.^[15]

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